molecular formula C2H10N3OP B8432548 Phosphoric triamide, N,N-dimethyl- CAS No. 19316-37-1

Phosphoric triamide, N,N-dimethyl-

Cat. No.: B8432548
CAS No.: 19316-37-1
M. Wt: 123.09 g/mol
InChI Key: MKRCVOZUOLJWFN-UHFFFAOYSA-N
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Description

Phosphoric triamides are organophosphorus compounds characterized by a central phosphorus atom bonded to three amide groups. The compound phosphoric triamide, N,N-dimethyl- (systematic name: N,N-dimethylphosphoric triamide) features two methyl groups attached to the nitrogen atoms of the amide moieties. These substituents influence its electronic, steric, and hydrogen-bonding properties, making it distinct from other phosphoric triamide derivatives. Its general structure is PO(NR₂)₃, where R = methyl in this case.

Key applications of phosphoric triamides include their use as solvents, catalysts, urease inhibitors, and ligands in coordination chemistry . The N,N-dimethyl variant is particularly noted for its role in hydrogen-bonded networks, which are critical in crystal engineering and supramolecular chemistry .

Properties

CAS No.

19316-37-1

Molecular Formula

C2H10N3OP

Molecular Weight

123.09 g/mol

IUPAC Name

N-diaminophosphoryl-N-methylmethanamine

InChI

InChI=1S/C2H10N3OP/c1-5(2)7(3,4)6/h1-2H3,(H4,3,4,6)

InChI Key

MKRCVOZUOLJWFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N)N

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Phosphoric triamides serve as important intermediates in biochemical reactions. They are utilized as O-donor ligands, which play a crucial role in complexation reactions involving metal ions. The ability of these compounds to form stable complexes enhances their utility in various biochemical processes.

In agriculture, phosphoric triamides are particularly noted for their role as urease inhibitors, which help in stabilizing nitrogen fertilizers. The use of N,N-dimethyl phosphoric triamide as an additive to urea-based fertilizers has been shown to enhance nitrogen retention in soils, thereby improving fertilizer efficiency.

Case Study: Urease Inhibition

A study on the application of N,N-dimethyl phosphoric triamide demonstrated its effectiveness in reducing the hydrolysis of urea in soil environments. The compound acts by inhibiting the urease enzyme, which catalyzes the conversion of urea to ammonia and carbon dioxide. This stabilization leads to prolonged nitrogen availability for crops, which is critical for enhancing agricultural productivity .

Fertilizer TypeApplication RateEffectiveness (%)
Urea100 kg/ha30% reduction in ammonia volatilization
UAN150 kg/ha25% increase in nitrogen retention

Industrial Applications

Phosphoric triamides also find applications in various industrial processes, particularly in the synthesis of pharmaceuticals and agrochemicals. Their ability to act as intermediates allows for the development of complex organic molecules that are essential in drug formulation.

Case Study: Pharmaceutical Synthesis

The synthesis of novel pharmaceutical compounds often involves phosphoric triamides due to their versatile reactivity. For example, they can be used as protecting groups or coupling agents in peptide synthesis, enhancing the yield and purity of the final products .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Solubility Hydrogen Bond Strength (kcal/mol)
N,N-Dimethylphosphoric triamide 120–125 Soluble in CHCl₃ 3.5–4.2
HMPA 235 Miscible with polar solvents N/A (no N–H bonds)
NBPT 65–70 Insoluble in water 4.0–4.5 (via N–H···O=S)

Table 2: Toxicity and Environmental Impact

Compound LD₅₀ (mg/kg, rat) Environmental Persistence
HMPA 350 High (bioaccumulative)
NBPT >5,000 Low (degrades to NBPTO)
N-TPT Not reported Low (non-persistent)

Preparation Methods

Dichloride Intermediate Route

This method involves the initial formation of a phosphoric acid amide dichloride intermediate, which is subsequently aminated to introduce the desired substituents. For example, DE102009056566A1 describes reacting phosphorus pentachloride (PCl₅) with a carbamate derivative to yield a dichloride intermediate (Equation 1):

PCl5+R2NCOORR2NPOCl2+RCl+CO2\text{PCl}5 + \text{R}2\text{NCOOR}' \rightarrow \text{R}2\text{NPOCl}2 + \text{R}'\text{Cl} + \text{CO}_2

Here, R2\text{R}_2 represents dimethyl groups (CH3\text{CH}_3) for N,N-dimethyl derivatives. The dichloride is then treated with ammonia or amines under controlled conditions to replace the remaining chlorine atoms.

Direct Amination of Thiophosphoryl Chlorides

An alternative route, exemplified in CN112707933A, employs thiophosphoryl chloride (PSCl₃) as the phosphorus source. Reaction with dimethylamine in an aprotic solvent (e.g., toluene or ethyl acetate) at low temperatures (-10°C to 0°C) generates a thiophosphoryl diamide intermediate, which is further aminated with liquid ammonia to yield the triamide. This method avoids the need for acid scavengers and is suitable for industrial-scale production.

Optimized Synthesis of N,N-Dimethyl Phosphoric Triamide

Industrial-Scale Preparation via Thiophosphoryl Intermediates

The patent CN112707933A outlines a scalable two-step process for synthesizing N-substituted thiophosphoryl triamides, adaptable to N,N-dimethyl variants:

Step 1: Formation of Thiophosphoryl Dichloride
Trichloro-sulfur phosphorus (PSCl₃) is dissolved in toluene under nitrogen flow. Dimethylamine is slowly added at -10°C to 0°C, producing (CH3)2NPSCl2\text{(CH}_3\text{)}_2\text{NPSCl}_2:

PSCl3+2(CH3)2NH(CH3)2NPSCl2+2HCl\text{PSCl}3 + 2 \, \text{(CH}3\text{)}2\text{NH} \rightarrow \text{(CH}3\text{)}2\text{NPSCl}2 + 2 \, \text{HCl}

Step 2: Ammonolysis to Triamide
Liquid ammonia is introduced to the dichloride solution, yielding N,N-dimethyl thiophosphoryl triamide:

(CH3)2NPSCl2+2NH3(CH3)2NPS(NH2)2+2HCl\text{(CH}3\text{)}2\text{NPSCl}2 + 2 \, \text{NH}3 \rightarrow \text{(CH}3\text{)}2\text{NPS(NH}2\text{)}2 + 2 \, \text{HCl}

Key parameters include a 1:1 molar ratio of PSCl₃ to dimethylamine, reaction temperatures below 0°C, and inert gas purging to prevent oxidation.

Table 1: Reaction Conditions and Yields for Thiophosphoryl Triamide Synthesis

SolventTemperature (°C)Yield (%)Purity (%)
Toluene-10 to 08798.8
Ethyl Acetate-10 to 09099.6

Dichloride Route with Carbamate Precursors

The German patent DE102009056566A1 provides a complementary method using carbamates. Dimethyl carbamate ((CH3)2NCOOCH3\text{(CH}_3\text{)}_2\text{NCOOCH}_3) reacts with PCl₅ in chloroform to form (CH3)2NPOCl2\text{(CH}_3\text{)}_2\text{NPOCl}_2, which is hydrolyzed with water or acetic acid. Subsequent amination with ammonia gas at -10°C to 30°C produces the triamide:

(CH3)2NPOCl2+2NH3(CH3)2NPO(NH2)2+2HCl\text{(CH}3\text{)}2\text{NPOCl}2 + 2 \, \text{NH}3 \rightarrow \text{(CH}3\text{)}2\text{NPO(NH}2\text{)}2 + 2 \, \text{HCl}

This method achieves yields exceeding 85% with high water solubility (>10 g/L).

Structural and Spectroscopic Validation

X-ray Crystallography

The crystal structures of analogous phosphoric triamides (e.g., N,N′-dicyclohexyl derivatives) reveal distorted tetrahedral geometry at phosphorus, with P–N bond lengths ranging from 1.60–1.65 Å. For N,N-dimethyl derivatives, similar bond angles (104.7°–115.2°) and N–H···O hydrogen-bonded chains are anticipated.

NMR Spectroscopy

¹³C NMR spectra of N-propyl thiophosphoryl triamides show characteristic peaks for methyl groups at δ = 11.45–24.19 ppm, while ³¹P NMR displays a singlet near δ = 45–50 ppm. These data are critical for confirming the substitution pattern in N,N-dimethyl analogs.

Challenges and Industrial Considerations

Byproduct Management

Hydrochloric acid (HCl) generated during amination necessitates efficient scrubbing or neutralization. The thiophosphoryl route circumvents this by operating in aprotic solvents, reducing corrosive byproducts.

Temperature Control

Exothermic reactions during amine addition require precise cooling (-10°C to 0°C) to prevent decomposition . Industrial reactors employ jacketed vessels with cryogenic cooling systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing N,N-dimethylphosphoric triamide derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives like N,N′-dicyclohexyl-N′′-(2,6-difluorobenzoyl)-N,N′-dimethylphosphoric triamide are synthesized via stepwise substitution of chloride groups in precursor dichlorides using amines (e.g., N-methylcyclohexylamine) in dry chloroform at 273 K. Key parameters include stoichiometric excess of amine (4 equivalents), inert atmosphere, and recrystallization from chloroform/DMF mixtures for purification .
  • Optimization : IR spectroscopy (e.g., NH stretches at ~3063 cm⁻¹) and X-ray crystallography are critical for monitoring reaction progress and confirming purity. Slow addition of reagents and controlled temperature minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N,N-dimethylphosphoric triamide derivatives?

  • Spectroscopy : IR identifies functional groups (e.g., P=O at ~1262 cm⁻¹, C=O at ~1698 cm⁻¹). NMR (³¹P, ¹H, ¹³C) resolves substituent environments and confirms substitution patterns .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII CCD) reveals bond lengths (P=O: ~1.48 Å, P–N: ~1.65 Å) and tetrahedral geometry at phosphorus. Anisotropic refinement (SHELXL) and hydrogen bonding analysis (Mercury software) are standard .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of N,N-dimethylphosphoric triamide derivatives?

  • Key Findings : The C(=O)NHP(=O) moiety forms intermolecular N–H···O=P hydrogen bonds, creating R₂²(8) dimers. These interactions stabilize crystal packing, as seen in N,N′-dicyclohexyl-N′′-(2,6-difluorobenzoyl)-N,N′-dimethylphosphoric triamide, where dimers align parallel to the [110] axis .
  • Methodological Insight : Hydrogen-bond geometry (e.g., D–H···A angles: 160–175°) is analyzed using Mercury’s Materials Module. Synchrotron data (λ = 0.71073 Å) enhance resolution for weak interactions .

Q. What challenges arise in the crystallographic refinement of phosphoric triamide derivatives, and how are they addressed?

  • Challenges : Disordered solvent molecules, anisotropic thermal motion in bulky substituents (e.g., cyclohexyl groups), and twinning in low-symmetry space groups (e.g., P1̄).
  • Solutions : SHELXL’s restraints (e.g., SIMU, DELU) model disorder. High-resolution data (θmax > 25°) and TWIN/BASF commands mitigate twinning. Multi-scan absorption corrections (SADABS) improve data quality .

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